Berteroïne

Vue d'ensemble

Description

Applications De Recherche Scientifique

Berteroin has been extensively studied for its anti-inflammatory and anticancer properties . In chemistry, it is used as a reagent for the synthesis of other isothiocyanates. In biology and medicine, berteroin has shown potential in reducing inflammation by inhibiting the production of pro-inflammatory cytokines and mediators . It has also been investigated for its role in cancer prevention by inducing apoptosis in cancer cells .

Mécanisme D'action

Target of Action

Berteroin, a sulforaphane analog present in cruciferous vegetables , primarily targets inflammatory mediators and pro-inflammatory cytokines in cells . It also targets chemokines and adhesion molecules involved in inflammatory cell infiltration and retention .

Mode of Action

Berteroin interacts with its targets to exert anti-inflammatory effects. It inhibits the degradation of inhibitor of κBα (IκBα) and the translocation of nuclear factor-κB p65 to the nucleus, thereby reducing DNA binding activity . It also suppresses the degradation of IL-1 receptor-associated kinase and the phosphorylation of transforming growth factor β activated kinase-1 . Furthermore, it inhibits the phosphorylation of p38 MAPK , ERK1/2 , and AKT .

Biochemical Pathways

Berteroin affects the NF-κB pathway , a key regulator of immune responses to infection . By suppressing this pathway, it decreases the production of inflammatory mediators . It also influences the AKT and ERK1/2 pathways, which are involved in cell survival and proliferation .

Result of Action

Berteroin’s action results in potent anti-inflammatory effects. It decreases the release of inflammatory mediators and pro-inflammatory cytokines . It also suppresses edema formation and down-regulates iNOS and COX-2 expression . Additionally, it increases the expression of antioxidant enzymes, potentially decreasing local reactive oxygen species (ROS) production .

Analyse Biochimique

Biochemical Properties

Berteroin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, Berteroin has been observed to inhibit the phosphorylation of IκB kinase (IKK)- α/ β, nuclear factor (NF)- κB p65, and IκB- α and degradation of IκB- α in the NF-κB pathway induced by IL-1 β or TNF- α stimulation .

Cellular Effects

Berteroin exerts profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, Berteroin suppressed interleukin (IL)-1β or tumor necrosis factor (TNF)-α-induced chemokines production and intercellular adhesion molecule (ICAM)-1 expression in human periodontal ligament cells (HPDLCs) .

Molecular Mechanism

Berteroin exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It inhibits the NF-κB pathway, which is crucial for the production of inflammatory mediators .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La berteroïne peut être synthétisée par réaction de la 5-méthylthiopentylamine avec le thiophosgène. La réaction se produit généralement dans un solvant organique tel que le dichlorométhane à basse température pour éviter la décomposition du groupe isothiocyanate. La réaction est la suivante :

5-méthylthiopentylamine+thiophosgène→5-méthylthiopentyl isothiocyanate (this compound)

Méthodes de production industrielle : La production industrielle de this compound implique l'extraction des légumes crucifères où elle se produit naturellement. Le processus d'extraction comprend la macération de la matière végétale suivie d'une extraction par solvant et d'une purification par des techniques chromatographiques .

Types de réactions :

Oxydation : La this compound peut subir des réactions d'oxydation, en particulier au niveau de l'atome de soufre, formant des sulfoxydes et des sulfones.

Réduction : La réduction de la this compound peut conduire à la formation de thiols.

Substitution : La this compound peut participer à des réactions de substitution nucléophile où le groupe isothiocyanate est remplacé par d'autres nucléophiles.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène ou acide m-chloroperbenzoïque dans un solvant organique.

Réduction : Hydrure de lithium et d'aluminium ou borohydrure de sodium dans un solvant approprié.

Substitution : Nucléophiles tels que les amines ou les alcools dans des conditions douces.

Principaux produits :

Oxydation : Sulfoxydes et sulfones.

Réduction : Thiols.

Substitution : Isothiocyanates substitués correspondants.

4. Applications de la recherche scientifique

La this compound a été largement étudiée pour ses propriétés anti-inflammatoires et anticancéreuses . En chimie, elle est utilisée comme réactif pour la synthèse d'autres isothiocyanates. En biologie et en médecine, la this compound a montré un potentiel dans la réduction de l'inflammation en inhibant la production de cytokines et de médiateurs pro-inflammatoires . Elle a également été étudiée pour son rôle dans la prévention du cancer en induisant l'apoptose dans les cellules cancéreuses .

5. Mécanisme d'action

La this compound exerce ses effets principalement par l'inhibition de la voie du facteur nucléaire kappa-light-chain-enhancer des cellules B activées (NF-κB) . Elle inhibe la dégradation de l'inhibiteur de kappa B alpha (IκBα) et empêche la translocation de NF-κB vers le noyau, réduisant ainsi l'expression des gènes pro-inflammatoires . De plus, la this compound augmente l'expression des enzymes antioxydantes telles que l'hème oxygénase-1 (HO-1) et la NAD(P)H quinone réductase 1 (NQO1), qui contribuent à réduire le stress oxydatif .

Comparaison Avec Des Composés Similaires

La berteroïne est similaire à d'autres isothiocyanates tels que le sulforaphane et l'isothiocyanate de phénéthyle. elle est unique en raison de la présence d'un groupe méthylthio, qui améliore ses propriétés anti-inflammatoires et anticancéreuses .

Composés similaires :

- Sulforaphane

- Isothiocyanate de phénéthyle

- Isothiocyanate d'allyle

La structure unique de la this compound lui permet d'interagir avec différentes cibles moléculaires et voies, ce qui en fait un composé précieux pour la recherche scientifique et les applications thérapeutiques potentielles .

Propriétés

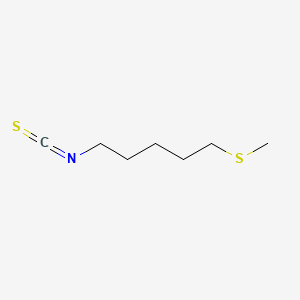

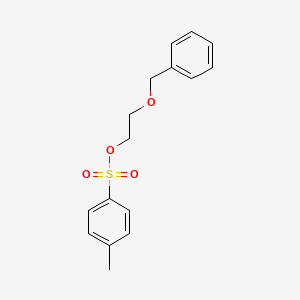

IUPAC Name |

1-isothiocyanato-5-methylsulfanylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NS2/c1-10-6-4-2-3-5-8-7-9/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBVIMVJTUQNSEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196119 | |

| Record name | Berteroin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow liquid; Penetrating raddish-like aroma | |

| Record name | 5-(Methylthio)pentyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1874/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol) | |

| Record name | 5-(Methylthio)pentyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1874/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.055-1.061 (20°) | |

| Record name | 5-(Methylthio)pentyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1874/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4430-42-6 | |

| Record name | Berteroin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4430-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Berteroin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Berteroin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BERTEROIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L0K74BW6T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Berteroin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031577 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloroethyl-[(3-chlorophenyl)methyl]-ethylazanium;chloride](/img/structure/B1666775.png)

![2-[2-(Benzyloxy)ethoxy]ethanol](/img/structure/B1666787.png)